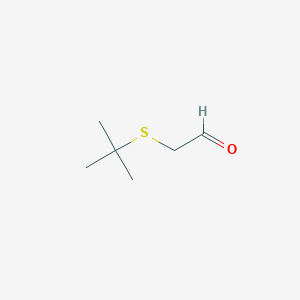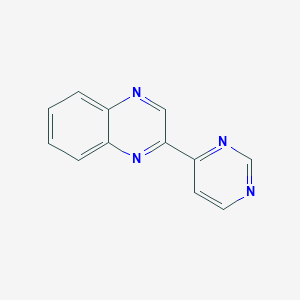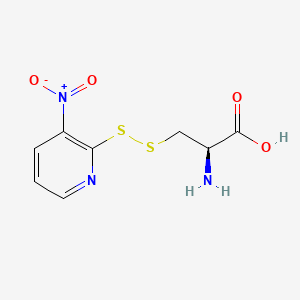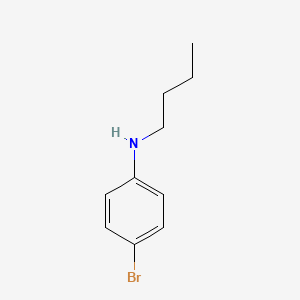
4-BROMO-N-BUTYLANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-BUTYLANILINE typically involves the bromination of N-butylaniline. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature, and the bromine is added dropwise to the N-butylaniline solution to ensure controlled bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems for the addition of bromine and monitoring of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-N-BUTYLANILINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-butylaniline if the bromine is replaced by a hydrogen atom.
Oxidation: Products include nitro compounds or quinones.
Reduction: Products include amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-BROMO-N-BUTYLANILINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-BROMO-N-BUTYLANILINE depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom and the butyl group influence its reactivity and interaction with other molecules. In biological systems, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-bromo-: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain reactions.
Benzenamine, 4-butyl-:
Benzenamine, 4-chloro-N-butyl-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-BROMO-N-BUTYLANILINE is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for specific synthetic and research applications.
Propiedades
IUPAC Name |
4-bromo-N-butylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBXOTHNHPCEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467272 |
Source


|
| Record name | Benzenamine, 4-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81100-29-0 |
Source


|
| Record name | Benzenamine, 4-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Imino-4-[(4-methylphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B1660577.png)
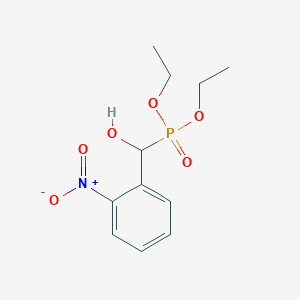
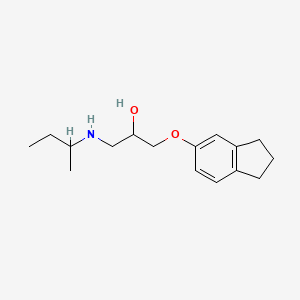
![2-(4-Chlorophenyl)-5-methylsulfanyl-2,3-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-8-carbonitrile](/img/structure/B1660581.png)
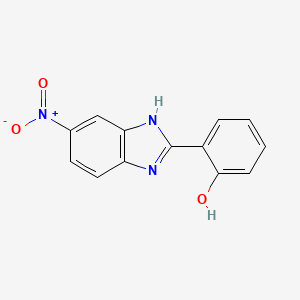
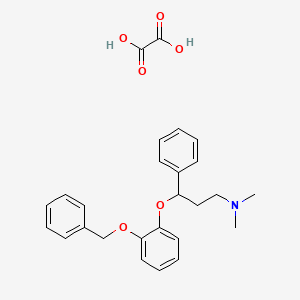
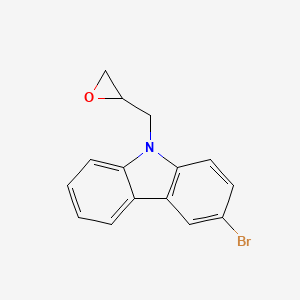
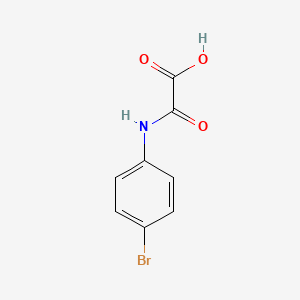
![8-(4-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1660590.png)
